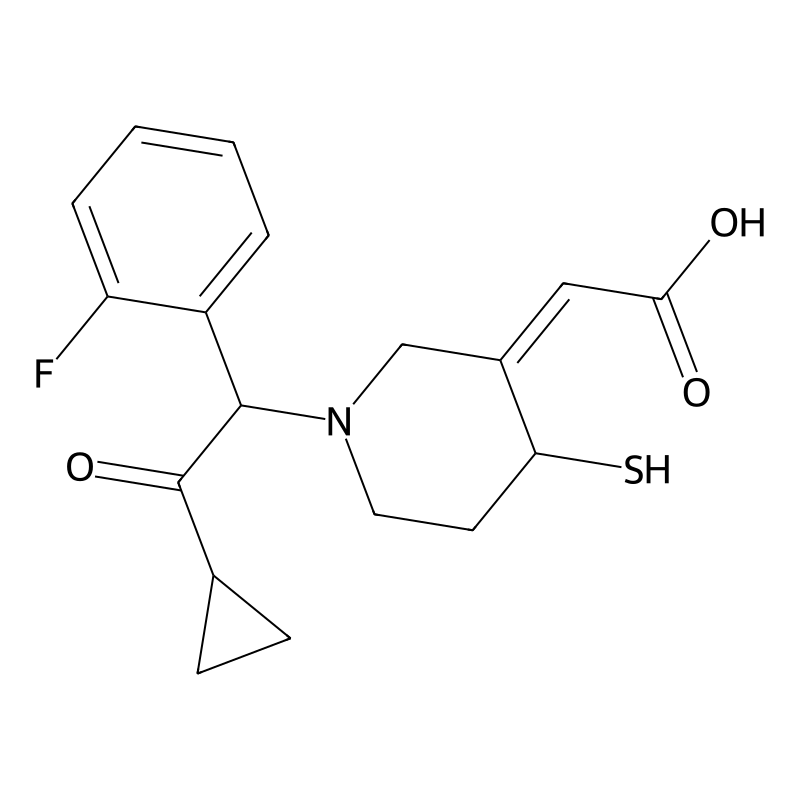

Prasugrel metabolite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding the Active Metabolite's Mechanism

The active metabolite of prasugrel irreversibly binds to the P2Y12 receptor on platelets, hindering the ADP-mediated platelet activation and aggregation process. This mechanism is crucial in preventing blood clots, making it a valuable tool in managing and treating cardiovascular diseases like acute coronary syndrome and undergoing percutaneous coronary intervention [].

Research on Pharmacokinetic and Pharmacodynamic Properties

Several research studies have investigated the pharmacokinetic and pharmacodynamic properties of the prasugrel metabolite. These studies aim to understand how the body absorbs, distributes, metabolizes, and eliminates the metabolite, as well as its effect on platelet function [, ]. This information is vital for optimizing dosing regimens and assessing the drug's efficacy and safety profile in different patient populations.

Investigating Interindividual Variability

Research also explores the interindividual variability in the formation and activity of the prasugrel metabolite. This variability can be influenced by factors like genetics, co-administered medications, and liver function. Understanding these factors helps predict individual responses to the drug and personalize treatment strategies [].

Potential for Further Applications

Emerging research explores the potential therapeutic applications of the prasugrel metabolite beyond its established role in cardiovascular diseases. Studies are investigating its potential in treating other conditions associated with platelet hyperactivity, such as peripheral arterial disease and stroke [].

Prasugrel is a third-generation antiplatelet medication belonging to the thienopyridine class, primarily used in the management of acute coronary syndrome. As a prodrug, prasugrel requires metabolic activation to exert its pharmacological effects. It is converted in the body into an active thiol metabolite, R-138727, which irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events such as myocardial infarction and stent thrombosis .

- Safety: While generally well-tolerated, prasugrel can increase bleeding risk, especially when combined with other blood thinners [].

- Specific data on R-138727 toxicity is unavailable due to its transient presence within the body. However, safety concerns associated with prasugrel use should be considered.

The metabolic pathway of prasugrel involves several key reactions:

- Hydrolysis: Upon administration, prasugrel is rapidly hydrolyzed by carboxylesterases in the intestine and liver to form an inactive thiolactone metabolite (R-95913) and subsequently converted to the active metabolite R-138727 through cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2C9, and CYP2C19) .

- Irreversible Binding: The active metabolite forms a covalent bond with a cysteine residue on the P2Y12 receptor, leading to prolonged inhibition of platelet activation .

- Elimination: The elimination half-life of R-138727 is approximately 7 hours, with metabolites excreted primarily through urine (about 68%) and feces (27%) .

Prasugrel demonstrates significant biological activity through its mechanism as an irreversible antagonist of the P2Y12 receptor:

- Platelet Aggregation Inhibition: The drug exhibits a rapid onset of action, achieving peak inhibition of platelet aggregation within 30 minutes after administration. In clinical studies, up to 90% of patients show at least 50% inhibition of platelet aggregation after a loading dose .

- Duration of Action: The antiplatelet effect lasts for the lifespan of the platelets (approximately 7 to 10 days), reflecting the irreversible nature of its binding to the receptor .

- Clinical Efficacy: Prasugrel has been shown to reduce rates of ischemic events in patients undergoing percutaneous coronary intervention compared to clopidogrel, although it carries a higher risk of bleeding complications .

The synthesis of prasugrel involves several steps:

- Starting Materials: The synthesis begins with appropriate thienopyridine derivatives.

- Formation of Thiolactone: Prasugrel is synthesized through esterification reactions, leading to the formation of a thiolactone intermediate.

- Metabolic Activation: The prodrug undergoes hydrolysis and subsequent cytochrome P450-mediated transformations to yield the active thiol metabolite R-138727 .

- Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Prasugrel is primarily indicated for:

- Acute Coronary Syndrome Management: It is used in patients undergoing percutaneous coronary intervention to prevent thrombotic cardiovascular events.

- Stent Thrombosis Prevention: Prasugrel reduces the risk of stent thrombosis in patients with acute coronary syndrome .

Prasugrel's interactions have been studied extensively:

- Drug-Drug Interactions: Unlike clopidogrel, prasugrel's metabolism is less influenced by genetic polymorphisms in cytochrome P450 enzymes. This results in more predictable pharmacokinetics and pharmacodynamics across diverse patient populations .

- Impact on Other Medications: Concomitant use with proton pump inhibitors does not significantly affect prasugrel's efficacy, distinguishing it from other antiplatelet agents that may be affected by such interactions .

Prasugrel shares similarities with other thienopyridine derivatives but also exhibits unique characteristics:

Prasugrel's unique profile includes its rapid metabolism and potent antiplatelet effects while minimizing variability due to genetic factors. This makes it particularly advantageous for patients requiring urgent intervention for acute coronary syndrome.

The absorption and initial metabolism of prasugrel occur predominantly in the gastrointestinal tract. Following oral administration, prasugrel is rapidly hydrolyzed by intestinal carboxylesterases, primarily human carboxylesterase 2 (hCE2), to form R-95913 [4]. In vitro studies demonstrate that hCE2 exhibits a 25-fold greater catalytic efficiency for prasugrel hydrolysis compared to hCE1, with a maximal velocity ($$V{max}$$) of 19.0 nmol/min/µg protein and a substrate inhibition constant ($$IC{50}$$) of 76.5 µM at high concentrations [4]. This enzymatic preference ensures that over 93% of prasugrel is converted to R-95913 in the intestine before reaching the hepatic portal circulation [1].

Caco-2 cell transport models confirm efficient intestinal absorption of prasugrel, with rapid intracellular conversion to R-95913 [4]. In portal vein-cannulated dogs, intraduodenal administration of prasugrel (1 mg/kg) resulted in an area under the curve (AUC) of 525 ng·h/mL for R-95913 in the portal vein, compared to 32 ng·h/mL in the hepatic vein, indicating significant first-pass intestinal metabolism [1]. The high intestinal extraction ratio (0.93) underscores the gut’s dominant role in R-95913 generation, which precedes systemic exposure to the active metabolite [1].

Table 1: Hydrolysis Kinetics of Prasugrel by Human Carboxylesterases

| Enzyme | $$K_m$$ (µM) | $$V_{max}$$ (nmol/min/µg) | $$IC_{50}$$ (µM) |

|---|---|---|---|

| hCE1 | 9.25 | 0.725 | N/A |

| hCE2 | 11.1* | 19.0 | 76.5 |

*Apparent $$K_s$$ under Hill kinetics at low substrate concentrations [4].

Systemic Distribution Patterns of Active Metabolite (R-138727)

R-138727, the active metabolite, exhibits a volume of distribution ($$V_d$$) of 40.3–66.4 L in humans, reflecting extensive tissue penetration beyond plasma compartments [6]. Following intestinal conversion of prasugrel to R-95913, hepatic cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2B6, mediate the oxidation of R-95913 to R-138727 [1] [4]. In dogs, 23% of intestinally derived R-95913 undergoes hepatic conversion to R-138727, yielding systemic AUC values of 495 ng·h/mL [1].

Pharmacokinetic modeling in humans reveals that R-138727 follows a one-compartment distribution model with a transit compartment accounting for absorption delays [3]. The metabolite’s half-life ($$t{1/2}$$) ranges from 4 to 7 hours, with 21% of administered prasugrel excreted renally as R-138727-related compounds [6] [8]. Despite rapid clearance, R-138727 achieves sufficient concentrations to saturate platelet P2Y12 receptors, as evidenced by its low nanomolar inhibitory constant ($$Ki$$) for ADP-induced aggregation [7].

Table 2: Systemic Distribution Parameters of R-138727

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| $$V_d$$ (L) | 53.4 ± 13.1 | [6] |

| $$t_{1/2}$$ (h) | 5.2 ± 1.8 | [8] |

| Hepatic Extraction | 0.23 | [1] |

Temporal Dissociation Between Metabolite Kinetics and Platelet Inhibition

A hallmark of prasugrel’s pharmacodynamics is the prolonged platelet inhibition despite the short plasma half-life of R-138727. This dissociation arises from the metabolite’s irreversible binding to the P2Y12 receptor, which persists for the platelet’s lifespan (7–10 days) [3]. Pharmacodynamic modeling shows that R-138727’s receptor binding follows an association-dissociation mechanism, with a slow off-rate ($$k_{off}$$ = 0.0036 min$$^{-1}$$) accounting for sustained effects [3].

Clinical studies in ST-segment elevation myocardial infarction (STEMI) patients demonstrate that chewed prasugrel accelerates R-138727 absorption (peak concentration at 30 vs. 60 minutes for integral tablets) but fails to enhance platelet inhibition due to concurrent increases in R-95913 levels [2] [9]. The R-138727/R-95913 plasma ratio inversely correlates with ADP-induced aggregation (Spearman’s ρ = -0.782, P < 0.001), suggesting competitive antagonism at the receptor level [2].

Table 3: Correlation Between Metabolite Ratios and Platelet Inhibition

| Cohort | R-138727/R-95913 Ratio | IPA at 2h (%) |

|---|---|---|

| Chewed (n=17) | 1.2 ± 0.4 | 68 ± 21 |

| Integral (n=15) | 3.5 ± 1.1 | 82 ± 15 |

IPA = Inhibition of platelet aggregation; data from [2].

Impact of Administration Route on Metabolite Exposure Ratios

Altering prasugrel’s administration route modulates the relative exposure to R-95913 and R-138727. Chewing the tablet increases R-95913’s AUC by 121% (73 vs. 33 ng·h/mL) compared to swallowing intact, likely due to enhanced gastric dissolution and intestinal esterase activity [2] [9]. However, this approach elevates R-95913/R-138727 ratios, attenuating antiplatelet efficacy despite higher absolute R-138727 concentrations [9].

Intravenous administration bypasses intestinal metabolism, yielding direct systemic exposure to R-138727. In non-human primates, intravenous R-138727 (0.3 mg/kg) produces immediate and sustained platelet inhibition (>80% for 24h) with no detectable R-95913, confirming the metabolite’s direct action [5].

Table 4: Metabolite Exposure by Administration Route

| Route | R-95913 AUC (ng·h/mL) | R-138727 AUC (ng·h/mL) |

|---|---|---|

| Oral (chewed) | 73 ± 25 | 529 ± 98 |

| Oral (intact) | 33 ± 18 | 564 ± 105 |

| Intravenous | 0 | 620 ± 110 |

The bioactivation of prasugrel to its pharmacologically active metabolite R-138727 represents a complex enzymatic process involving multiple cytochrome P450 isoforms with distinct kinetic properties and functional significance. Following the initial conversion of prasugrel to its intermediate thiolactone metabolite R-95913 by carboxylesterases, the subsequent oxidative transformation to the active metabolite occurs through a single cytochrome P450-dependent step, contrasting with the two-step process required for clopidogrel activation [1] [2].

Cytochrome P450 3A4/5 Dominance in Hepatic Conversion Efficiency

Cytochrome P450 3A4 and cytochrome P450 3A5 represent the predominant enzymatic pathways responsible for the conversion of the prasugrel intermediate metabolite R-95913 to the active metabolite R-138727. In vitro kinetic studies have established that these two isoforms exhibit remarkably similar catalytic efficiency, with cytochrome P450 3A4 demonstrating a Michaelis-Menten constant of 21 micromolar and cytochrome P450 3A5 showing a Michaelis-Menten constant of 18 micromolar [3] [4]. Both enzymes display identical maximum velocity values of 48 picomoles per minute per picomole of cytochrome P450, resulting in intrinsic clearance values of 0.03 and 0.02 milliliters per minute per mole of cytochrome P450 for cytochrome P450 3A4 and cytochrome P450 3A5, respectively [3] [4].

The hepatic expression patterns of these isoforms significantly influence their relative contributions to prasugrel bioactivation. Cytochrome P450 3A4 constitutes approximately 40% of total hepatic cytochrome P450 content, making it the most abundant drug-metabolizing enzyme in the human liver [5]. This high expression level, combined with its efficient catalytic properties, establishes cytochrome P450 3A4 as the primary contributor to prasugrel active metabolite formation in most individuals. The enzyme exhibits substantial interindividual variability, with expression levels varying up to 40-fold between individuals, which contributes significantly to the observed pharmacokinetic variability in prasugrel response [6] [7].

Cytochrome P450 3A5, while demonstrating similar catalytic efficiency to cytochrome P450 3A4, shows more limited hepatic expression, typically constituting 5-10% of total hepatic cytochrome P450 content [7]. However, its expression is highly polymorphic, with the cytochrome P450 3A5*3 variant resulting in absent or significantly reduced enzyme activity in approximately 85% of Caucasian individuals [7]. This polymorphism creates a bimodal distribution of cytochrome P450 3A5 expression in the population, with some individuals expressing substantial levels of functional enzyme while others have minimal activity.

The combined contribution of cytochrome P450 3A4 and cytochrome P450 3A5 to prasugrel bioactivation is evidenced by correlation analyses showing a strong relationship between R-138727 formation and cytochrome P450 3A-mediated midazolam hydroxylation, with correlation coefficients exceeding 0.98 [8]. This observation supports the dominant role of the cytochrome P450 3A subfamily in prasugrel metabolite generation and explains why inhibition of cytochrome P450 3A activity can significantly impact prasugrel pharmacokinetics [9] [10].

Cytochrome P450 2B6 Contribution to Metabolic Variability

Cytochrome P450 2B6 represents a secondary but clinically significant pathway for prasugrel metabolite formation, contributing to the overall metabolic variability observed in prasugrel response. This isoform demonstrates high affinity for the intermediate metabolite R-95913, with a Michaelis-Menten constant of 2.3 micromolar, which is considerably lower than the values observed for cytochrome P450 3A4 and cytochrome P450 3A5 [3]. This high affinity suggests that cytochrome P450 2B6 may play a particularly important role in prasugrel bioactivation at low substrate concentrations.

The contribution of cytochrome P450 2B6 to prasugrel metabolism varies significantly due to extensive genetic polymorphism within the CYP2B6 gene. The enzyme exhibits marked interindividual variability, with expression levels varying up to 10-fold between individuals [6]. This variability is largely attributed to genetic polymorphisms, with over 38 variant alleles identified in the CYP2B6 gene, many of which affect enzyme expression and catalytic activity.

The cytochrome P450 2B61 allele represents the wild-type enzyme with normal catalytic activity and is present in approximately 50-60% of the population. The cytochrome P450 2B64 variant, occurring in 4-8% of individuals, demonstrates increased metabolic activity toward certain substrates, potentially leading to enhanced prasugrel bioactivation [6]. Conversely, the cytochrome P450 2B65 and cytochrome P450 2B69 variants, present in 1-3% and 2-5% of the population respectively, show decreased catalytic activity, which may result in reduced prasugrel metabolite formation.

The most clinically significant variant is cytochrome P450 2B66, which occurs in 15-25% of individuals and results in significantly decreased enzyme activity. This variant has been associated with reduced clearance of cytochrome P450 2B6 substrates, with some studies reporting up to 89% reduction in intrinsic clearance for certain medications [6]. While the specific impact of cytochrome P450 2B66 on prasugrel metabolism has not been extensively studied, the high frequency of this variant in the population suggests it could contribute to the observed interindividual variability in prasugrel response.

The substrate specificity of cytochrome P450 2B6 encompasses a diverse range of compounds, with the enzyme preferentially metabolizing hydrophobic, small molecules that are neutral or weak bases [6]. This broad substrate specificity creates the potential for drug-drug interactions when prasugrel is co-administered with other cytochrome P450 2B6 substrates. However, the clinical significance of such interactions remains to be fully elucidated, as prasugrel has generally shown less susceptibility to drug-drug interactions compared to clopidogrel [11] [12].

Carboxylesterase Polymorphisms and Intermediate Metabolite Accumulation

The formation of the prasugrel intermediate metabolite R-95913 through carboxylesterase-mediated hydrolysis represents a critical step in the bioactivation pathway, with genetic polymorphisms in carboxylesterase enzymes significantly influencing intermediate metabolite accumulation and subsequent conversion to the active form. Human carboxylesterase 2 emerges as the predominant enzyme responsible for this initial conversion, demonstrating markedly superior catalytic efficiency compared to other esterases [13] [14].

Carboxylesterase 2 exhibits complex kinetic behavior in prasugrel hydrolysis, displaying Hill kinetics at low substrate concentrations with an apparent dissociation constant of 11.1 micromolar, a maximum velocity of 19.0 nanomoles per minute per microgram of protein, and a Hill coefficient of 1.42 [13] [15]. At higher substrate concentrations, the enzyme demonstrates substrate inhibition with an apparent half-maximal inhibitory concentration of 76.5 micromolar. This biphasic kinetic profile suggests that carboxylesterase 2 may have multiple binding sites or undergo conformational changes that affect its catalytic efficiency.

The predominant expression of carboxylesterase 2 in the intestinal mucosa, where it constitutes the major esterase activity, positions this enzyme as a key determinant of prasugrel bioavailability and first-pass metabolism [16] [14]. The enzyme demonstrates at least 25-fold higher catalytic efficiency for prasugrel hydrolysis compared to carboxylesterase 1, which is primarily expressed in the liver [13] [15]. This difference in tissue distribution and catalytic efficiency explains the rapid appearance of the intermediate metabolite R-95913 in the systemic circulation following oral prasugrel administration.

Genetic polymorphisms in the CES2 gene have been identified that significantly impact enzyme function and may contribute to interindividual variability in prasugrel response. Three functionally important single nucleotide polymorphisms have been characterized in Japanese populations: a cytosine to thymine substitution at position 100 changing arginine to tryptophan at amino acid 34, a guanine to adenine substitution at position 424 changing valine to methionine at amino acid 142, and a splice variant causing formation of aberrant protein [14]. All three variants result in functionally deficient carboxylesterase 2 protein, which could lead to reduced prasugrel hydrolysis and delayed or diminished formation of the intermediate metabolite.

The clinical significance of carboxylesterase 2 polymorphisms extends beyond simple metabolic efficiency to encompass the potential for intermediate metabolite accumulation. Recent investigations have revealed that elevated concentrations of the intermediate metabolite R-95913 can negatively impact the antiplatelet efficacy of prasugrel by competing with the active metabolite for binding to the P2Y12 receptor [17] [18]. This competitive inhibition mechanism suggests that conditions favoring intermediate metabolite accumulation, such as reduced cytochrome P450 activity or enhanced carboxylesterase 2 function, may paradoxically diminish prasugrel effectiveness.

Arylacetamide deacetylase represents an additional enzymatic pathway contributing to prasugrel intermediate metabolite formation, particularly in the intestinal mucosa. This enzyme demonstrates significant catalytic activity for prasugrel hydrolysis, with intrinsic clearance values of 50.0 milliliters per minute per milligram of protein, substantially higher than those observed for carboxylesterase 1 and carboxylesterase 2 [19]. The contribution of arylacetamide deacetylase to prasugrel metabolism appears to be comparable to that of carboxylesterase 2 in human intestinal tissue, suggesting that this enzyme may serve as an important alternative pathway for intermediate metabolite formation.

The tissue-specific expression patterns of these esterases create a complex interplay between intestinal and hepatic metabolism. While carboxylesterase 2 dominates in the intestinal mucosa, carboxylesterase 1 shows preferential hepatic expression, and arylacetamide deacetylase demonstrates significant activity in both tissues [16] [19]. This distribution pattern suggests that the relative contribution of each enzyme to prasugrel bioactivation may vary depending on factors such as intestinal transit time, hepatic blood flow, and individual variations in tissue-specific enzyme expression.

Drug-Drug Interactions Affecting Hepatic Metabolite Conversion

The hepatic conversion of prasugrel intermediate metabolite to its active form demonstrates susceptibility to drug-drug interactions, primarily through inhibition of cytochrome P450 3A4 and cytochrome P450 3A5 activities. These interactions can significantly impact the pharmacokinetic profile of prasugrel and potentially compromise its therapeutic efficacy, although the clinical significance varies depending on the potency and mechanism of inhibition [9] [10].

Ritonavir represents one of the most potent inhibitors of prasugrel bioactivation, demonstrating both competitive and mechanism-based inhibition of cytochrome P450 3A4. In controlled clinical studies, ritonavir co-administration resulted in a 45% reduction in active metabolite maximum concentration and a 38% decrease in area under the concentration-time curve [10]. The mechanism of this interaction involves nearly complete inhibition of cytochrome P450 3A4 activity, as evidenced by a 97% reduction in midazolam metabolic ratio when ritonavir was co-administered. This profound inhibition occurs through ritonavir's dual action as both a competitive and irreversible inhibitor of cytochrome P450 3A4, with the irreversible component contributing to the sustained duration of the interaction.

The clinical implications of ritonavir-prasugrel interactions extend beyond simple pharmacokinetic changes to encompass potential therapeutic consequences. The substantial reduction in active metabolite exposure observed with ritonavir co-administration may lead to diminished antiplatelet efficacy, potentially increasing the risk of thrombotic events in patients with acute coronary syndromes. This concern is particularly relevant given that ritonavir is commonly used as a pharmacokinetic enhancer in human immunodeficiency virus treatment regimens, creating a significant population of patients who may be at risk for prasugrel treatment failure [20].

Grapefruit juice presents a unique drug-drug interaction profile with prasugrel, primarily affecting intestinal cytochrome P450 3A4 activity through mechanism-based inhibition. Regular consumption of grapefruit juice results in a 49% reduction in active metabolite maximum concentration and a 26% decrease in area under the concentration-time curve [9] [21]. The mechanism involves inhibition of intestinal cytochrome P450 3A4 by grapefruit juice components, particularly bergamottin and nootkatone, which act as mechanism-based inhibitors causing irreversible enzyme inactivation.

The grapefruit juice interaction demonstrates the importance of intestinal first-pass metabolism in prasugrel bioactivation, although the clinical significance appears limited compared to similar interactions with clopidogrel. The relatively modest impact on antiplatelet efficacy suggests that hepatic cytochrome P450 3A4 activity can partially compensate for reduced intestinal metabolism, highlighting the redundancy in the prasugrel bioactivation pathway [9]. This observation supports the concept that prasugrel bioactivation is less dependent on a single enzymatic pathway compared to clopidogrel, contributing to its more predictable pharmacological response.

Ketoconazole, a potent cytochrome P450 3A4 inhibitor, demonstrates a moderate interaction with prasugrel bioactivation, resulting in a 46% reduction in active metabolite maximum concentration without significantly affecting the area under the concentration-time curve or antiplatelet activity [3] [22]. This interaction pattern suggests that ketoconazole primarily affects the rate rather than the extent of prasugrel bioactivation, possibly due to its competitive inhibition mechanism that can be overcome by higher substrate concentrations or longer incubation times.

The differential impact of various cytochrome P450 3A4 inhibitors on prasugrel bioactivation highlights the importance of inhibition mechanism and potency in determining clinical significance. Strong irreversible inhibitors like ritonavir produce substantial and sustained reductions in active metabolite formation, while competitive inhibitors like ketoconazole have more limited effects that may not translate to clinically meaningful changes in antiplatelet efficacy [10] [22].

Substrate competition represents an additional mechanism of drug-drug interaction affecting prasugrel bioactivation. Co-administration of prasugrel with other cytochrome P450 3A4 substrates, such as simvastatin, can result in competitive inhibition of metabolite formation through substrate competition for the enzyme active site [23] [24]. This interaction mechanism is particularly relevant in clinical practice, where patients with acute coronary syndromes frequently receive multiple medications that may compete for the same metabolic pathways.